Antiprotozoal Potency vs. Structural Analogs
Gunacin (compound 1) demonstrates submicromolar antiprotozoal activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. Its potency is starkly differentiated from its closest structural analogs, gunacin B1 (3), gunacin D (6), and gunacin E (7). Against T. brucei, gunacin (1) exhibits an EC50 of 0.06 μM, which is 72-fold more potent than gunacin B1 (EC50 4.3 μM), 85-fold more potent than gunacin D (EC50 5.1 μM), and 15-fold more potent than gunacin E (EC50 0.9 μM) [1].
| Evidence Dimension | Antiprotozoal activity (EC50) |
|---|---|
| Target Compound Data | 0.06 μM (against T. brucei) |
| Comparator Or Baseline | Gunacin B1: 4.3 μM; Gunacin D: 5.1 μM; Gunacin E: 0.9 μM |
| Quantified Difference | 72-fold to 85-fold more potent than B1 and D; 15-fold more potent than E |
| Conditions | In vitro assay against Trypanosoma brucei parasites |
Why This Matters
This data confirms that procurement of gunacin (1) is non-substitutable; using a nearly identical analog would result in an 85-fold reduction in potency, rendering the compound ineffective for this intended antiprotozoal application.
- [1] Stodůlková E, Lovás D, Flieger M, Zíková A, Zápal J, Štícha M, et al. Gunacins: Novel Benzo[g]chromene Derivatives from the Fungus Exobasidium sp. and Their Potent Anti-Leishmania and Trypanosoma Activities. Table 7. Activity of Gunacin (1), Gunacin B1 (3) Gunacin C (5), Gunacin D (6), Gunacin E (7) against Leishmania and Trypanosoma Species. EC50 ± SEM (μM). Zenodo. 2025 Jun 4. doi: 10.5281/zenodo.15591736. View Source
